molecular formula C9H15N3O3 B613685 (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone CAS No. 67919-80-6

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

Cat. No. B613685
CAS RN: 67919-80-6
M. Wt: 213,24 g/mole
InChI Key:
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Description

“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” which is a solid compound with a molecular formula of C9H18N2O2 and a molecular weight of 186.261.



Synthesis Analysis

There is no specific information available on the synthesis of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, tert-butyloxycarbonyl (Boc) protected amino acids are commonly used in peptide synthesis2.



Molecular Structure Analysis

The molecular structure of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is not readily available. However, a related compound, “(3S)-(-)-1-(tert-Butoxycarbonyl)-3-aminopyrrolidine” has a molecular formula of C9H18N2O2 and a molecular weight of 186.263.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” are not readily available. However, a related compound, “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” is a solid at 20 degrees Celsius and should be stored under inert gas5.


Safety And Hazards

The safety and hazards of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” are not readily available. However, a related compound, “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” can cause skin and eye irritation5.


Future Directions

There is no specific information available on the future directions of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, research on tert-butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis is ongoing4.


properties

IUPAC Name

tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHQCGACMYIDJE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

Synthesis routes and methods

Procedure details

To a −15° C. solution of 2-((tert-butoxycarbonyl)amino)propanoic acid (2.5 g, 13.21 mmol) in THF (66 mL) was added Et3N (1.337 g, 13.21 mmol) and ethyl carbonochloridate (1.434 g, 13.21 mmol). The reaction mixture was stirred for 15 min then allowed to warm to 0° C. A solution of diazomethane (prepared according to the standard procedure (Organic Syntheses, Coll. Vol. 5, p. 351 (1973); Vol. 41, p. 16 (1961)) in Et2O (150 mL) was added, until the rich yellow color persisted. The reaction mixture was allowed to warm to rt and stirred for 3 h. Excess CH2N2 was destroyed by the addition of a small amount of aqueous AcOH (20%, 3 mL). The reaction mixture was extracted with saturated NaHCO3 (20 mL), and the organic portion was separated and washed with saturated aqueous NH4Cl (20 mL) and brine (20 mL). The organic portion was separated, dried over Na2SO4, filtered and evaporated in vacuo. The residue was purified by column chromatography on silica gel (eluting with 5-20% EtOAc in petroleum ether) to give (3-diazo-1-methyl-2-oxo-propyl)-carbamic acid tert-butyl ester (2.8 g, 99%) as a brown solid. 1H NMR (DMSO-d6, 400 MHz): δ 7.27 (d, J=7.2, 1H), 6.02 (s, 1H), 4.01 (m, 1H), 1.39 (s, 9H), 1.20 (m, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.337 g
Type
reactant
Reaction Step One
Quantity
1.434 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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